

N-(2-Propynyl)-2,4-dinitroaniline chemical structure and properties

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Compound of Interest

Compound Name: N-(2-Propynyl)-2,4-dinitroaniline

Cat. No.: B8728219

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N-(2-Propynyl)-2,4-dinitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **N-(2-Propynyl)-2,4-dinitroaniline**. The information is intended for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics and potential applications of this compound. Due to the limited availability of published experimental data for this specific molecule, this guide combines established knowledge of related compounds, general synthetic methodologies, and predicted properties to offer a thorough profile.

Chemical Structure and Identity

N-(2-Propynyl)-2,4-dinitroaniline is a derivative of 2,4-dinitroaniline, featuring a propargyl group attached to the amine nitrogen. The chemical structure is characterized by a benzene ring substituted with two nitro groups at positions 2 and 4, and an N-propargyl amine substituent.

Chemical Structure:

Table 1: Chemical Identity of **N-(2-Propynyl)-2,4-dinitroaniline**

Identifier	Value
IUPAC Name	N-(prop-2-yn-1-yl)-2,4-dinitroaniline
Molecular Formula	C ₉ H ₇ N ₃ O ₄
Molecular Weight	221.17 g/mol
Canonical SMILES	C#CCNC1=CC=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-]
InChI Key	Not available in searched sources.
CAS Number	35571-70-9

Physicochemical Properties

Experimentally determined physical and chemical properties for **N-(2-Propynyl)-2,4-dinitroaniline** are not readily available in the public domain. The data presented below is a combination of properties of the parent compound, 2,4-dinitroaniline, and predicted values for the target molecule to provide a foundational understanding.

Table 2: Summary of Physicochemical Properties

Property	Value	Source/Comment
Melting Point	Data not available for N-(2-Propynyl)-2,4-dinitroaniline. (For reference, the melting point of 2,4-dinitroaniline is 187.5-188 °C)	
Boiling Point	Data not available.	
Solubility	Expected to have low solubility in water, similar to other dinitroanilines. Soluble in organic solvents like DMF, DMSO, and acetone.	General chemical knowledge.
pKa	Data not available. The presence of two electron-withdrawing nitro groups significantly decreases the basicity of the aniline nitrogen.	

Spectral Data

Detailed experimental spectral data for **N-(2-Propynyl)-2,4-dinitroaniline** is scarce. However, based on the known chemical shifts of similar compounds, the following are the expected NMR spectral characteristics.

Table 3: Predicted NMR Spectral Data for **N-(2-Propynyl)-2,4-dinitroaniline**

¹ H NMR	Chemical Shift (ppm)	Multiplicity	Assignment
H-3	~8.9	d	Aromatic CH
H-5	~8.3	dd	Aromatic CH
H-6	~7.2	d	Aromatic CH
Methylene (-CH ₂ -)	~4.2	d	Propargyl CH ₂
Alkyne (-C≡CH)	~2.3	t	Propargyl CH

¹³ C NMR	Chemical Shift (ppm)	Assignment
C-1 (C-NH)	~147	Aromatic C
C-2 (C-NO ₂)	~137	Aromatic C
C-3	~128	Aromatic CH
C-4 (C-NO ₂)	~130	Aromatic C
C-5	~122	Aromatic CH
C-6	~115	Aromatic CH
Methylene (-CH ₂)	~32	Propargyl CH ₂
Alkyne (-C≡CH)	~79	Propargyl C
Alkyne (-C≡CH)	~73	Propargyl CH

Synthesis and Experimental Protocols

The primary method for the synthesis of **N-(2-Propynyl)-2,4-dinitroaniline** is the nucleophilic aromatic substitution reaction between 2,4-dinitroaniline and a propargyl halide.

General Experimental Protocol: Propargylation of 2,4-Dinitroaniline

A common method for the synthesis of **N-(2-propynyl)-2,4-dinitroaniline** involves the reaction of 2,4-dinitroaniline with propargyl bromide in the presence of a base.

Reaction:

Materials:

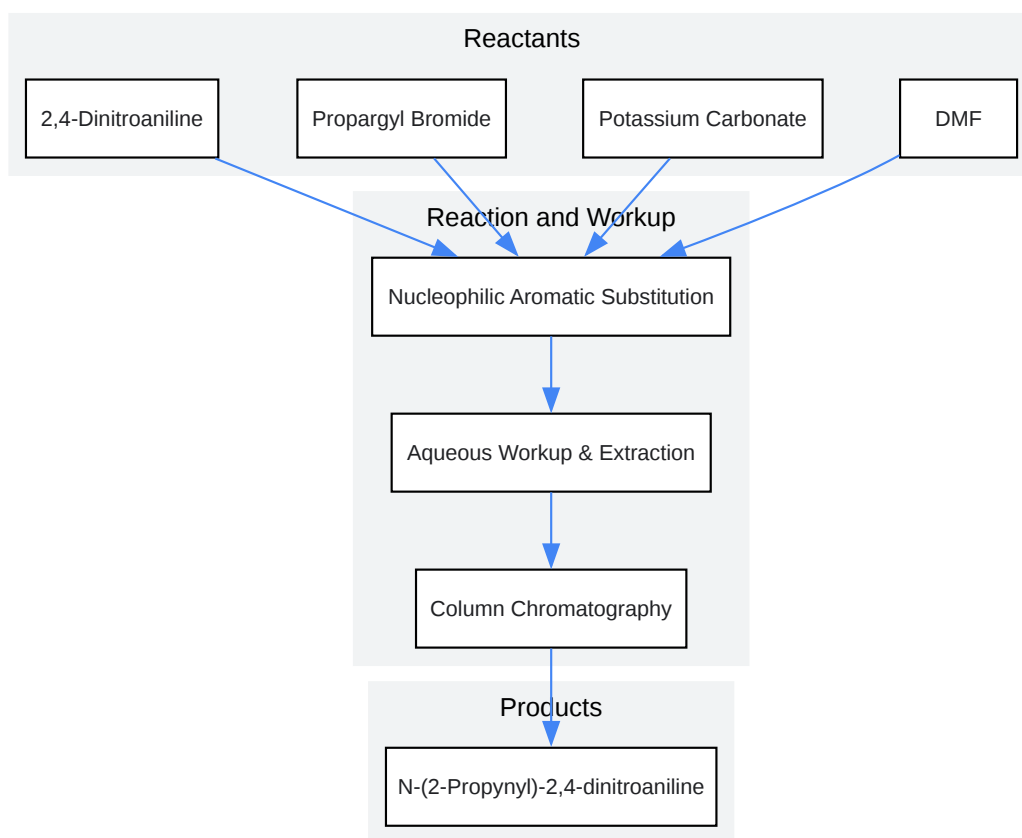
- 2,4-Dinitroaniline
- Propargyl bromide
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)

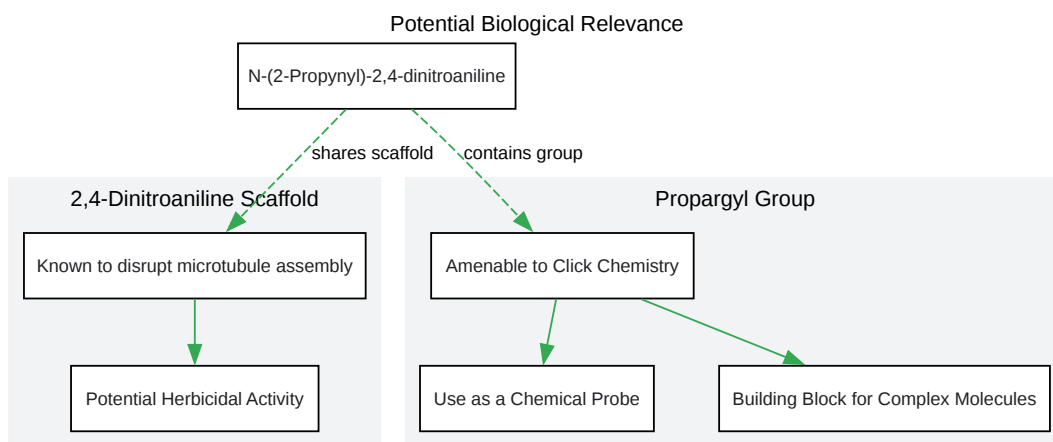
Procedure:

- To a solution of 2,4-dinitroaniline in dimethylformamide (DMF), add potassium carbonate.
- Slowly add propargyl bromide to the reaction mixture.
- The reaction is typically stirred at room temperature or with gentle heating for several hours.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
- The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

This reaction proceeds with a reported yield of 45-60%. The electron-withdrawing nature of the two nitro groups on the aniline ring reduces the nucleophilicity of the amine, which may necessitate slightly harsher reaction conditions compared to the propargylation of more electron-rich anilines.

Synthesis of N-(2-Propynyl)-2,4-dinitroaniline





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